1-(Thien-2-ylsulfonyl)piperazine

説明

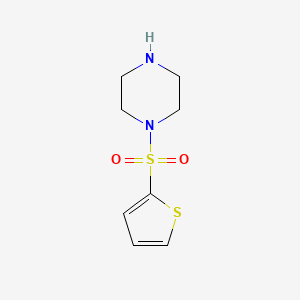

1-(Thien-2-ylsulfonyl)piperazine is an organic compound with the molecular formula C8H12N2O2S2 and a molecular weight of 232.33 g/mol . It is characterized by the presence of a piperazine ring substituted with a thienylsulfonyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with thienylsulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 1-(Thien-2-ylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives.

科学的研究の応用

Medicinal Chemistry

Antidepressant Activity

Research has indicated that 1-(Thien-2-ylsulfonyl)piperazine exhibits properties that may be beneficial in the treatment of depression. Studies have demonstrated its potential to modulate serotonin pathways, which are crucial in mood regulation. The compound's ability to interact with serotonin receptors suggests a mechanism that could lead to the development of new antidepressant therapies .

Antipsychotic Properties

The compound has also shown promise in treating psychotic disorders. Its action on dopamine receptors may provide a pathway for developing antipsychotic medications. Experimental models have highlighted its effectiveness in reducing symptoms associated with schizophrenia, indicating a need for further exploration in clinical settings .

Anti-inflammatory Effects

In vitro studies have revealed that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. This property positions it as a candidate for further investigation in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Research

Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its favorable solubility and stability profiles. Its ability to form complexes with various therapeutic agents enhances the bioavailability of drugs, making it a valuable component in pharmaceutical formulations aimed at improving therapeutic efficacy .

Biochemical Assays

this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as a probe in enzymatic reactions provides insights into the mechanisms of action of various biological processes, aiding researchers in understanding complex biochemical networks .

Materials Science

Polymer Chemistry

In materials science, the compound has been incorporated into polymer matrices to enhance material properties. Its sulfonyl group contributes to increased thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .

Case Studies

作用機序

The mechanism of action of 1-(Thien-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The piperazine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

類似化合物との比較

1-(Thien-3-ylsulfonyl)piperazine: Similar structure but with the thienyl group attached at a different position.

1-(Phenylsulfonyl)piperazine: Contains a phenyl group instead of a thienyl group.

1-(Benzylsulfonyl)piperazine: Features a benzyl group in place of the thienyl group.

Uniqueness: 1-(Thien-2-ylsulfonyl)piperazine is unique due to the specific positioning of the thienylsulfonyl group, which can influence its reactivity and interactions with biological targets.

生物活性

1-(Thien-2-ylsulfonyl)piperazine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a piperazine ring and a thienylsulfonyl group. Its molecular formula is C₈H₁₂N₂O₂S₂, and it has a molecular weight of 232.32 g/mol. This compound has been investigated for various biological activities, particularly its role as an enzyme inhibitor, which may have therapeutic implications in treating diseases like cancer and glaucoma.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression, which is crucial in cancer therapy. The compound's binding to HDACs may result in increased acetylation of histones, thereby influencing transcriptional regulation.

- Carbonic Anhydrases (CAs) : These enzymes are involved in various physiological processes, including maintaining acid-base balance. Inhibition of CAs may provide therapeutic benefits in conditions like glaucoma and epilepsy.

Biological Activity Studies

Various studies have explored the biological activity of this compound:

- Enzyme Inhibition : Research indicates that the compound effectively binds to HDACs and CAs, demonstrating potential as a therapeutic agent. The binding affinity and kinetics can be assessed using techniques such as surface plasmon resonance and affinity chromatography.

- Proteomics Applications : The compound serves as a building block in synthesizing affinity tags used for isolating specific proteins, facilitating studies on protein functions and interactions within biological systems.

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Activity : In vitro studies have shown that derivatives of piperazine compounds exhibit anticancer properties against various cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against cancer cell lines such as K562 (IC50 values ranging from 1.42 µM to 5.24 µM) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | K562 | 1.42 | |

| Chalcone-piperazine derivative | A549 | 0.19 | |

| Piperazine derivative | T47D | 1.42 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can significantly influence the biological activity of derivatives:

- Compounds with specific substitutions on the piperazine ring have shown enhanced selectivity and potency against targeted enzymes.

- The presence of electron-withdrawing or electron-donating groups can affect binding affinity and inhibitory action.

特性

IUPAC Name |

1-thiophen-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVLAMZYGHEJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397595 | |

| Record name | 1-(thien-2-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565178-12-3 | |

| Record name | 1-(thien-2-ylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。